molecular formula C39H52O17S3 B14614859 [6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate CAS No. 58510-36-4

[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B14614859
CAS No.: 58510-36-4
M. Wt: 889.0 g/mol
InChI Key: HNFQIEFNUSOSHL-UHFFFAOYSA-N
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Description

[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate is a complex organic compound characterized by multiple hydroxyl groups and sulfonyloxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate involves multiple steps, typically starting with the preparation of the oxolan and oxan rings.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale sulfonylation and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the sulfonyloxymethyl groups can yield simpler alcohol derivatives.

    Substitution: The sulfonyloxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its hydroxyl and sulfonyloxymethyl groups may interact with biological molecules, making it useful in biochemical studies.

    Industry: It could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets through its hydroxyl and sulfonyloxymethyl groups. These interactions can influence various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzimidazole (TFMBI): Known for its ferroelectric properties.

    Various sulfonylated compounds: These share the sulfonyloxymethyl functional groups and may exhibit similar reactivity.

Uniqueness

What sets [6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate apart is its combination of multiple hydroxyl and sulfonyloxymethyl groups, which confer unique reactivity and potential for diverse applications.

Properties

CAS No.

58510-36-4

Molecular Formula

C39H52O17S3

Molecular Weight

889.0 g/mol

IUPAC Name

[6-[3,4-dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C39H52O17S3/c1-19-10-22(4)34(23(5)11-19)57(45,46)51-16-28-30(40)32(42)33(43)38(54-28)56-39(18-53-59(49,50)36-26(8)14-21(3)15-27(36)9)37(44)31(41)29(55-39)17-52-58(47,48)35-24(6)12-20(2)13-25(35)7/h10-15,28-33,37-38,40-44H,16-18H2,1-9H3

InChI Key

HNFQIEFNUSOSHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COS(=O)(=O)C4=C(C=C(C=C4C)C)C)O)O)COS(=O)(=O)C5=C(C=C(C=C5C)C)C)O)O)O)C

Origin of Product

United States

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